Chrysanthemol
Overview
Description
Chrysanthemol, a trans-eudesmane type sesquiterpene found in Chrysanthemum indicum L., is known for its anti-inflammatory activity. It is synthesized through several steps from natural precursors, demonstrating the compound's complex structure and potential biological activity.
Synthesis Analysis
The total synthesis of Chrysanthemol was achieved in ten steps from R-(+)-carvone via α-eudesmol as the key intermediate. This process showcases the intricate steps involved in synthesizing Chrysanthemol, highlighting the challenges and ingenuity in organic synthesis (L. Mou et al., 2001).
Molecular Structure Analysis
The molecular structure of Chrysanthemol and its stereoisomers has been elucidated through methods like single-crystal X-ray diffraction, confirming the compound's complex architecture. These structural analyses provide insight into the compound's reactivity and biological interactions (Bo Wu et al., 2012).
Chemical Reactions and Properties
Chrysanthemol's reactivity has been studied through its interactions in synthetic pathways. For instance, the introduction of a C-3-C-4 double bond into the eudesmane skeleton and rearrangement of an epoxide to an allylic alcohol showcases the compound's versatile reactivity (Yonggang Chen et al., 1997).
Scientific Research Applications
1. Genetic Breeding
- Application : Chrysanthemum is a leading flower with applied value worldwide. Developing new chrysanthemum cultivars with novel characteristics such as new flower colors and shapes, plant architectures, flowering times, postharvest quality, and biotic and abiotic stress tolerance is the ultimate goal for breeders .
- Methods : Various breeding strategies have been employed to improve the aforementioned traits, ranging from conventional techniques, including crossbreeding and mutation breeding, to a series of molecular breeding methods, including transgenic technology, genome editing, and marker-assisted selection (MAS) .
- Results : The recent extensive advances in high-throughput technologies, especially genomics, transcriptomics, proteomics, metabolomics, and microbiomics, have led to the collection of substantial amounts of data. Integration of these omics data with phenotypic information will enable the identification of genes/pathways responsible for important traits .
2. In Vitro Regeneration
- Application : In vitro propagation of Chrysanthemums is making significant strides every year. This technique can enhance reproduction rates through in vitro culture and use very small explants, which are impossible with the conventional approach .
- Methods : The review presents a comprehensive understanding of the recently described methods of sterilization, plant growth regulators, hormonal combinations, acclimation efficiency, and light conditions for the rapid and cost-effective in vitro regeneration of Chrysanthemum .
- Results : The hurdles mentioned above have been managed by applying in vitro propagation techniques .
3. Phytochemical Applications
- Application : Chrysanthemum flowers are rich in phenolic compounds and exhibit strong properties .
- Results : The flowers exhibit antioxidant, antimicrobial, anti-inflammatory, anticancer, anti-allergic, anti-obesity, immune regulation, hepatoprotective, and nephroprotective activities .
4. Cold Tolerance Research
Safety And Hazards
Chrysanthemol is generally considered safe, but it should be handled with care to avoid potential hazards. According to a safety data sheet, Chrysanthemol is toxic to aquatic life with long-lasting effects . It’s recommended to avoid release to the environment and to dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations .
Future Directions
Future research on Chrysanthemol could focus on further exploring its medicinal properties and potential uses. A study suggested potential directions for future molecular biology and genomics studies that may aid in the breeding and therapeutic uses of this important medicinal plant complex . Another study highlighted the need for more research on the cold tolerance in chrysanthemum .
properties
IUPAC Name |
[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-7(2)5-8-9(6-11)10(8,3)4/h5,8-9,11H,6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPIENNKVJCMAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C(C1(C)C)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10971555 | |
Record name | [2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10971555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chrysanthemol | |
CAS RN |
5617-92-5 | |
Record name | Chrysanthemol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5617-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chrysanthemol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005617925 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10971555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethyl-3-(2-methylpropenyl)cyclopropanemethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.587 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.